2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c19-18(22)12-26-14-4-6-15(7-5-14)27(23,24)21-11-13-3-8-16(20-10-13)17-2-1-9-25-17/h1-10,21H,11-12H2,(H2,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTZHOUFLVFGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. These intermediates are then coupled through a series of reactions involving sulfonation and acylation to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines.
Scientific Research Applications
Anticancer Activity
One of the primary areas of interest for this compound is its potential anticancer activity . Studies have shown that compounds with similar structural features exhibit significant inhibitory effects on various cancer cell lines. For instance, the presence of the pyridine ring is often associated with enhanced interaction with biological targets involved in tumorigenesis.
Case Study:
Research indicates that derivatives of pyridine-based compounds can effectively inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival pathways. The incorporation of the furan and sulfamoyl groups may further enhance this activity through synergistic effects.
Antimicrobial Properties
The compound's structure also suggests potential antimicrobial properties . Sulfamoyl groups are known for their antibacterial activities, and the furan moiety can contribute to the overall efficacy against microbial pathogens.
Case Study:
A study on sulfamoyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The addition of the furan and pyridine components may provide a broader spectrum of activity, potentially making it effective against resistant strains.
Enzyme Inhibition
The compound may serve as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory processes or metabolic pathways.
Case Study:
Inhibitors designed from similar scaffolds have been shown to selectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Given its structural features, 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide could be evaluated for COX-inhibitory activity.
Data Tables
Mechanism of Action
The mechanism of action of 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Variations
The compound shares core features with several analogs documented in the literature:
Key Observations :
- Heterocyclic Diversity : The target’s furan-pyridine system contrasts with imidazothiazole (5k ), oxadiazole (LMM11 ), and pyridazine () in analogs. These variations influence electronic properties and binding interactions.
- Synthetic Efficiency : Yields for imidazothiazole derivatives (e.g., 78% for 5k ) suggest robust synthetic routes, whereas data for the target compound is unavailable.
Pharmacological and Physicochemical Properties
Antifungal Activity (Inferred from LMM11 )
LMM11, containing a furan-2-yl group, was tested against fungal strains, implying that the furan moiety may contribute to antifungal activity. The target compound’s furan substitution could similarly enhance activity against fungal targets, though direct evidence is lacking.
Sodium/Calcium Exchanger Inhibition (ORM-10962 )
However, ORM-10962’s chroman ring confers distinct lipophilicity, which may alter bioavailability compared to the target’s furan-pyridine system.
Solubility and Stability
- The sulfamoyl group in the target and LMM11 may improve aqueous solubility relative to non-sulfonamide analogs.
- Methoxy substituents (e.g., in 5k ) increase lipophilicity, whereas the target’s furan could balance solubility and membrane permeability.
Biological Activity
The compound 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide features several functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological interactions.
- Pyridine moiety : Often involved in binding to biological targets.
- Sulfamoyl group : Implicated in antimicrobial and anti-inflammatory activities.
The compound's molecular formula is CHNOS, with a molecular weight of approximately 366.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfamoyl group may inhibit the activity of certain enzymes, while the furan and pyridine rings can facilitate binding to various biological targets, potentially modulating their functions.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide exhibit significant anticancer properties. For instance, a derivative demonstrated an IC value of 12.5 μM against cancer cell lines, indicating effective cytotoxicity .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. A study reported that related compounds displayed MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, suggesting potential as an antibacterial agent .
Study on Anticancer Effects
In a controlled study involving human cancer cell lines, the compound was tested alongside established chemotherapeutics. Results showed that it inhibited cell proliferation more effectively than some conventional drugs at equivalent concentrations. The study highlighted the potential for developing novel cancer therapies based on this compound's structure .
Investigation of Antimicrobial Properties
Another research project focused on the antimicrobial efficacy of this compound against various pathogens. The findings indicated that it was particularly effective against gram-positive bacteria, with lower MIC values compared to standard antibiotics like ciprofloxacin .
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-(4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide?
- Methodological Answer : A plausible route involves multi-step synthesis, including substitution, reduction, and condensation reactions. For example:
- Substitution : React 4-fluoronitrobenzene derivatives with furan-pyridine methanol under alkaline conditions to introduce the furan-pyridylmethoxy group .
- Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines, as demonstrated in analogous intermediates .
- Condensation : Employ condensing agents (e.g., DCC or EDC) to link the sulfamoylphenoxy moiety with the acetamide group, similar to protocols for structurally related pyridine-acetamide derivatives .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis : Use H/C NMR to verify substituent positions (e.g., furan, pyridine, and sulfamoyl groups) .
- Mass Spectrometry : HRMS or LC-MS to confirm molecular weight and fragmentation patterns (as in ).
- Crystallography : If crystals are obtainable, X-ray diffraction provides unambiguous confirmation of stereochemistry and bond connectivity .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays, given the sulfamoyl and acetamide groups’ potential interaction with catalytic sites .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
- Solubility and stability : Perform kinetic solubility studies in PBS/DMSO and monitor degradation under physiological pH (methods from ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of substituents : Systematically modify the furan ring (e.g., halogenation, methylation) and pyridine-SONH moiety to assess impact on target binding .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptors like tyrosine kinases or GPCRs .
- Data integration : Combine SAR results with pharmacokinetic data (e.g., logP, metabolic stability) to prioritize analogs for in vivo testing (as in ).
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line authentication, controlled reagent batches) .
- Orthogonal assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-analysis : Compare results with structurally related compounds (e.g., ) to identify trends in bioactivity linked to specific functional groups.
Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., reaction temperature, catalyst loading) .
- Purification strategies : Implement column chromatography or recrystallization with solvents tailored to the compound’s polarity (refer to ).
- Analytical monitoring : In-line FTIR or PAT (Process Analytical Technology) to track reaction progress and impurity formation .
Q. What computational tools are recommended for predicting metabolic pathways and toxicity?
- Methodological Answer :
- Metabolism prediction : Use software like MetaSite or GLORY to identify likely Phase I/II modification sites (e.g., sulfamoyl hydrolysis, furan oxidation) .
- Toxicity profiling : Leverage QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .
- Cross-validation : Compare in silico results with in vitro microsomal stability assays ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
